

Retrosynthetic Analysis of 3-Amino-5-methylpyridine-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-5-methylpyridine-2-carbonitrile

Cat. No.: B581170

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Introduction

3-Amino-5-methylpyridine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold is a prevalent motif in numerous biologically active compounds, serving as a versatile intermediate for the synthesis of more complex molecular architectures.[1][2] Notably, it is a crucial reactant in the preparation of novel chemokine receptor 9 (CCR9) antagonists, which are under investigation for the treatment of inflammatory bowel disease.[3] This guide provides an in-depth retrosynthetic analysis of **3-Amino-5-methylpyridine-2-carbonitrile**, exploring logical bond disconnections and proposing viable forward synthetic strategies rooted in established chemical principles.

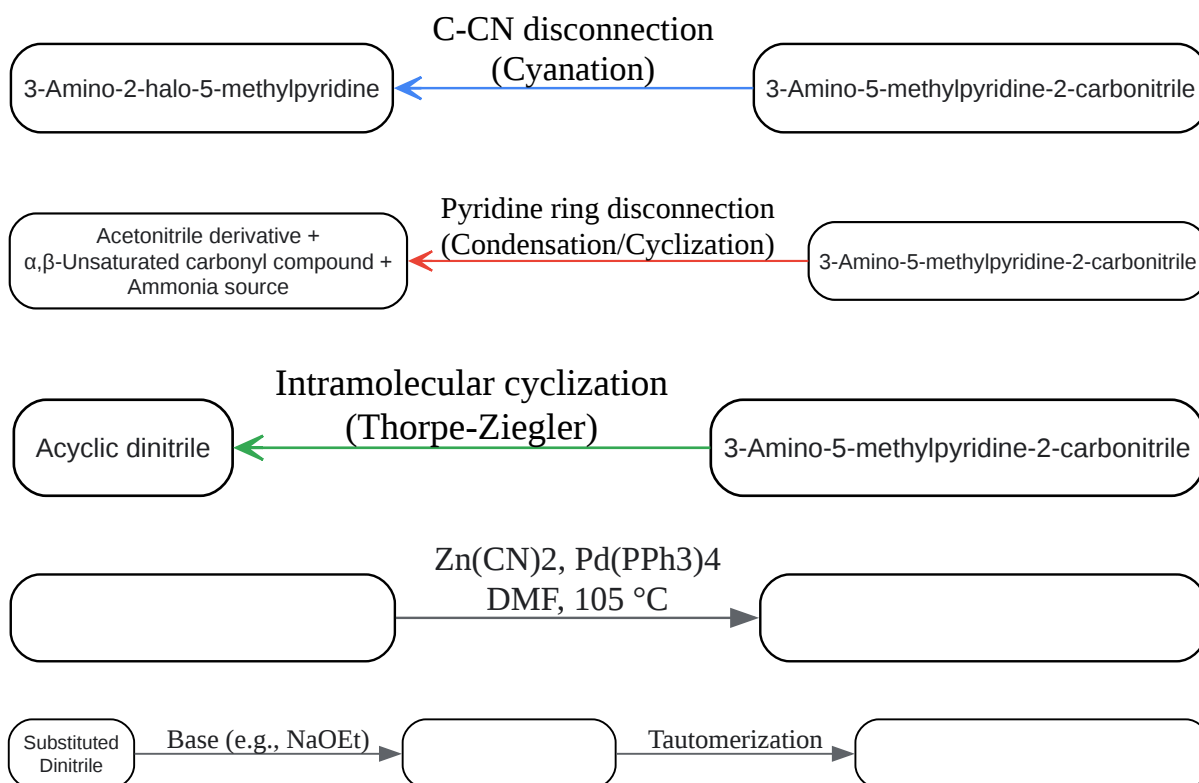
Pillar 1: Retrosynthetic Strategy & Disconnection Analysis

Retrosynthesis, the art of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for designing a synthetic plan. For **3-Amino-5-methylpyridine-2-carbonitrile**, several disconnection strategies can be envisioned, primarily focusing on the formation of the pyridine ring and the introduction of its substituents.

Disconnection Approach 1: C-CN Bond Cleavage

A straightforward retrosynthetic disconnection involves the C2-CN bond, suggesting a late-stage cyanation of an aminopyridine precursor. This approach is synthetically attractive due to

the prevalence of methods for introducing the nitrile functionality.



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